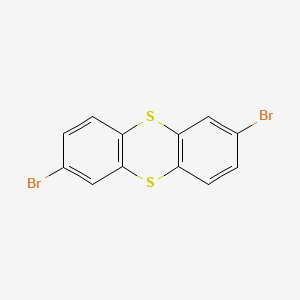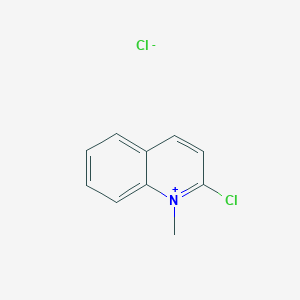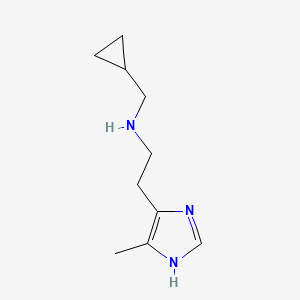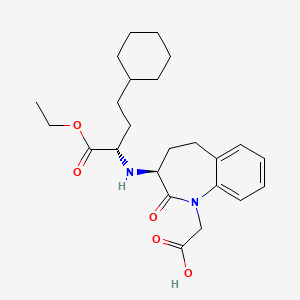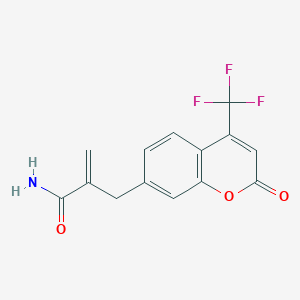
2-((2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chromenone core with a trifluoromethyl group at the 4-position and an acrylamide moiety at the 7-position. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions. It is used in various scientific research applications, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-(4-(trifluoromethyl)coumarin)acrylamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale polymerization techniques, such as surface-initiated reversible deactivation radical polymerization (SI-RDRP). These methods allow for the efficient preparation of densely grafted brush layers on surfaces with high areal chain density .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide has a wide range of scientific research applications, including:
Polymer Chemistry: The compound is used in the synthesis of polymer brushes, which are essential for creating antifouling surfaces and other advanced materials.
Materials Science: It is utilized in the development of materials with specific properties, such as enhanced penetration and cross-linking capabilities.
Biological Research: The compound’s unique structure makes it a valuable tool in studying various biological processes and interactions.
Medical Research:
Mecanismo De Acción
The mechanism of action of 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group plays a crucial role in its reactivity and ability to participate in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with various biological molecules and systems .
Comparación Con Compuestos Similares
Similar Compounds
7-(Acryloylamino)-4-trifluoromethylcoumarin: This compound shares a similar structure with 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide and exhibits similar chemical properties.
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds have similar reactivity and are used in various chemical and biological research applications.
Fluorinated Derivatives of Sigma-1 Receptor Modulators: These compounds have similar structural features and are used in medical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chromenone core with a trifluoromethyl group and an acrylamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H10F3NO3/c1-7(13(18)20)4-8-2-3-9-10(14(15,16)17)6-12(19)21-11(9)5-8/h2-3,5-6H,1,4H2,(H2,18,20) |
Clave InChI |
PLZJSOMEXUXAGD-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


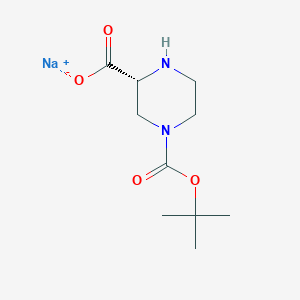
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)



![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)

![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
